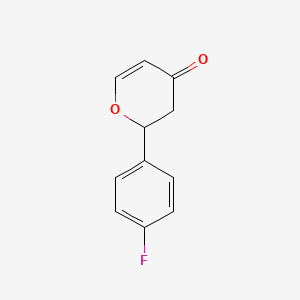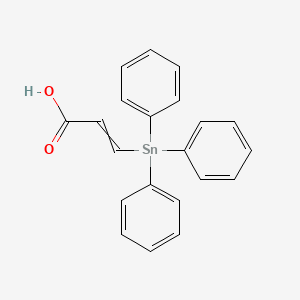
3-(Triphenylstannyl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triphenylstannyl)prop-2-enoic acid is an organotin compound characterized by the presence of a triphenylstannyl group attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylstannyl)prop-2-enoic acid typically involves the reaction of triphenyltin chloride with a suitable precursor, such as prop-2-enoic acid, under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(Triphenylstannyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced tin species or other reduced products.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or other organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
3-(Triphenylstannyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound’s organotin moiety is of interest in studying the biological activity of organotin compounds, including their potential as antifungal or antibacterial agents.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, including their use in drug development.
Industry: The compound is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.
Mechanism of Action
The mechanism of action of 3-(Triphenylstannyl)prop-2-enoic acid involves its interaction with molecular targets through its organotin moiety. The triphenylstannyl group can form bonds with various substrates, facilitating reactions such as catalysis or stabilization. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-(trimethylsilyl)prop-2-enoic acid: This compound features a trimethylsilyl group instead of a triphenylstannyl group.
Cinnamic acid: A simpler analog with a phenyl group attached to the prop-2-enoic acid moiety.
Uniqueness
3-(Triphenylstannyl)prop-2-enoic acid is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where the specific characteristics of organotin compounds are desired, such as in catalysis or material science.
Properties
CAS No. |
403657-48-7 |
|---|---|
Molecular Formula |
C21H18O2Sn |
Molecular Weight |
421.1 g/mol |
IUPAC Name |
3-triphenylstannylprop-2-enoic acid |
InChI |
InChI=1S/3C6H5.C3H3O2.Sn/c3*1-2-4-6-5-3-1;1-2-3(4)5;/h3*1-5H;1-2H,(H,4,5); |
InChI Key |
ZOEPXUVFIPSLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C=CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
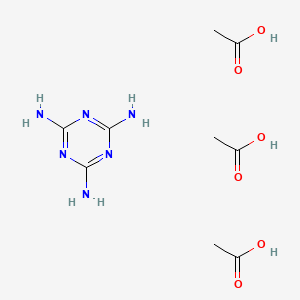
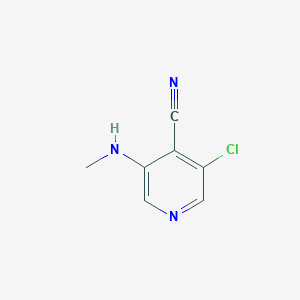
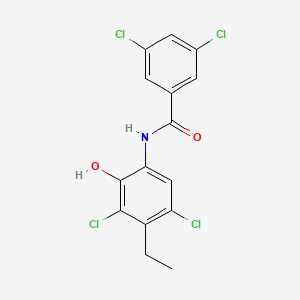
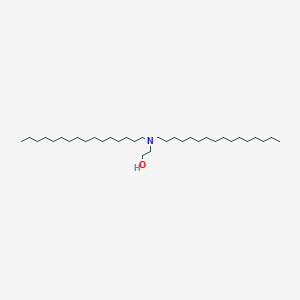
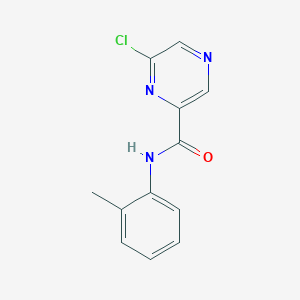
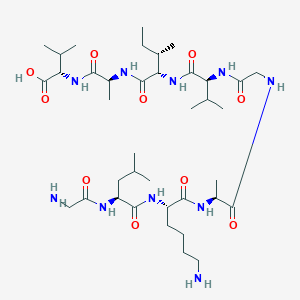
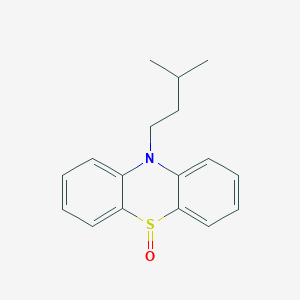
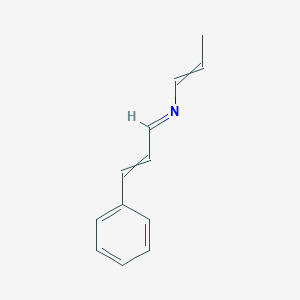
![Oxo(diphenyl)[2-phenyl-1-(trimethylsilyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14253005.png)
![2-[(2R)-1-hydroxybutan-2-yl]isoindole-1,3-dione](/img/structure/B14253007.png)
